

# Spectroscopic comparison of functionalized 4-Bromopyridine-2,6-dicarbohydrazide derivatives

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Compound of Interest

4-Bromopyridine-2,6dicarbohydrazide

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# A Spectroscopic Guide to Functionalized 4-Bromopyridine-2,6-dicarbohydrazide Derivatives

For researchers, scientists, and professionals in drug development, this guide offers a comparative spectroscopic analysis of functionalized **4-Bromopyridine-2,6-dicarbohydrazide** derivatives. It provides an objective look at how functionalization impacts their spectroscopic properties, supported by experimental data and detailed protocols.

The core structure, **4-Bromopyridine-2,6-dicarbohydrazide**, serves as a versatile scaffold for developing novel compounds with potential therapeutic applications. Functionalization of the terminal hydrazide groups, often through the formation of Schiff bases, allows for the modulation of the molecule's electronic and steric properties. This guide focuses on a comparative analysis of the parent compound and its derivatives functionalized with benzaldehyde, 4-methoxybenzaldehyde (electron-donating), and 4-nitrobenzaldehyde (electron-withdrawing) to illustrate the spectroscopic shifts that occur upon modification.

### **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data for **4-Bromopyridine-2,6-dicarbohydrazide** and its functionalized derivatives. This data, compiled from analogous compounds reported in the literature, provides a basis for understanding the structure-property relationships.



Table 1:  $^1\text{H}$  NMR Spectroscopic Data ( $\delta$ , ppm) in DMSO-d<sub>6</sub>

Compound	Pyridine-H	-NH (Amide)	-NH <sub>2</sub> / - N=CH (Imine)	Aromatic-H (Substituen t)	Other
4- Bromopyridin e-2,6- dicarbohydra zide	8.35 (s, 2H)	10.0 (s, 2H)	4.5 (br s, 4H)	-	-
Derivative 1 (Benzaldehyd e)	8.40 (s, 2H)	11.8 (s, 2H)	8.6 (s, 2H)	7.4-7.9 (m, 10H)	-
Derivative 2 (4- Methoxybenz aldehyde)	8.38 (s, 2H)	11.7 (s, 2H)	8.5 (s, 2H)	7.0 (d, 4H), 7.8 (d, 4H)	3.8 (s, 6H, - OCH₃)
Derivative 3 (4- Nitrobenzalde hyde)	8.45 (s, 2H)	12.1 (s, 2H)	8.8 (s, 2H)	8.1 (d, 4H), 8.3 (d, 4H)	-

Table 2: Key IR Absorption Frequencies (cm<sup>-1</sup>)



Compound	ν(N-H) (Amide)	ν(C=O) (Amide)	ν(C=N) (Imine)	ν(C-Br)	Other Key Bands
4- Bromopyridin e-2,6- dicarbohydra zide	3300-3200	1650	-	~600	3050 (Ar C- H)
Derivative 1 (Benzaldehyd e)	3250	1665	1610	~600	3060 (Ar C- H)
Derivative 2 (4- Methoxybenz aldehyde)	3245	1660	1605	~600	2840 (O- CH <sub>3</sub> ), 1250 (C-O)
Derivative 3 (4- Nitrobenzalde hyde)	3260	1670	1615	~600	1520 & 1340 (NO <sub>2</sub> )

Table 3: Mass Spectrometry and UV-Vis Spectroscopic Data

Compound	Molecular Formula	[M+H]+ (m/z)	λ_max (nm)
4-Bromopyridine-2,6- dicarbohydrazide	C7H8BrN5O2	274.0	~270
Derivative 1 (Benzaldehyde)	C21H16BrN5O2	450.1	~320
Derivative 2 (4- Methoxybenzaldehyde )	C23H20BrN5O4	510.1	~350
Derivative 3 (4- Nitrobenzaldehyde)	C21H14BrN7O6	540.0	~380



## **Experimental Protocols**

Synthesis of **4-Bromopyridine-2,6-dicarbohydrazide**:

- Esterification: 4-Bromopyridine-2,6-dicarboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield dimethyl 4-bromopyridine-2,6-dicarboxylate.
- Hydrazinolysis: The resulting diester is then refluxed with an excess of hydrazine hydrate in ethanol to afford 4-Bromopyridine-2,6-dicarbohydrazide as a solid precipitate, which is then filtered and recrystallized.

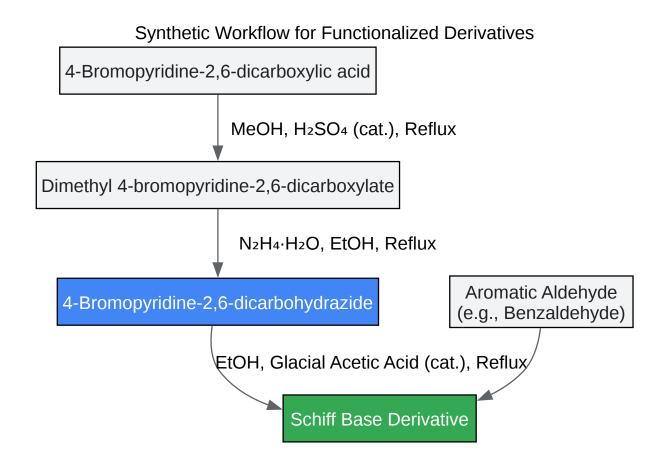
General Procedure for the Synthesis of Schiff Base Derivatives:

A solution of **4-Bromopyridine-2,6-dicarbohydrazide** (1 mmol) in ethanol is treated with the corresponding aromatic aldehyde (2.2 mmol) and a few drops of glacial acetic acid. The mixture is refluxed for 4-6 hours. Upon cooling, the solid product precipitates, which is then filtered, washed with cold ethanol, and dried.

### **Visualizing the Process and Relationships**

Diagram 1: Synthetic Workflow



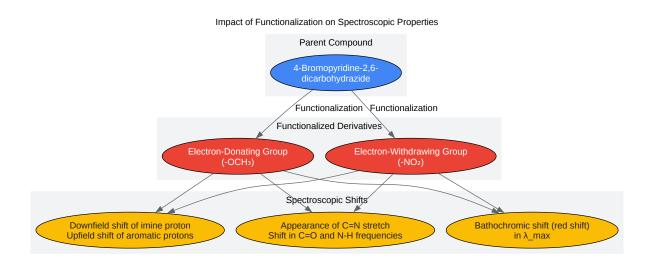


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Caption: Synthetic pathway from the starting dicarboxylic acid to the final Schiff base derivatives.

Diagram 2: Spectroscopic-Structural Correlations





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Caption: Correlation between functional group modification and resulting changes in spectroscopic data.

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